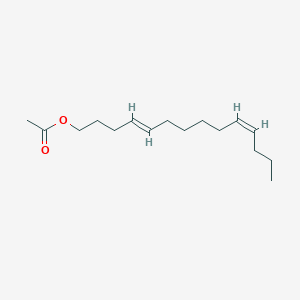
4E,10Z-Tetradecadienyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4E,10Z-Tetradecadienyl acetate is a chemical compound with the molecular formula C16H28O2. It is a carboxylic ester and is known for its role as a sex pheromone in various lepidopteran pests, such as the apple leaf miner moth, Phyllonorycter ringoniella . This compound is characterized by its two double bonds in the 4E and 10Z positions, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4E,10Z-Tetradecadienyl acetate typically involves a multi-step process. One common method starts with 4-pentynol as the starting material. The stereoselective formation of the 4E double bond is achieved through the reduction of an internal alkyne using lithium aluminium hydride (LAH). The 10Z double bond is introduced via a Wittig reaction . Another method involves a highly stereoselective Claisen rearrangement, starting from 5-bromopentan-1-ol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The final product is typically purified using gas chromatography to ensure a high degree of isomeric purity .
Chemical Reactions Analysis
Types of Reactions: 4E,10Z-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LAH) is commonly used for reduction reactions.
Substitution: Reagents like sodium hydroxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
4E,10Z-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a sex pheromone in lepidopteran pests, aiding in pest control research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of pheromone-based pest control products
Mechanism of Action
The mechanism of action of 4E,10Z-Tetradecadienyl acetate involves its interaction with specific receptors in the target organisms. As a sex pheromone, it binds to olfactory receptors in the male moths, triggering a behavioral response that leads them to the female moths. The molecular targets and pathways involved include the olfactory receptor neurons and the associated signaling pathways .
Comparison with Similar Compounds
4E,10Z-Tetradecadienyl acetate is unique due to its specific double bond configuration and its role as a sex pheromone. Similar compounds include:
(Z,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Prionoxystus robiniaea.
(E,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Accosus centerensis.
(Z,E)-4,8-Tetradecadienyl acetate: Used as a mating attractant for Borkhausenia schefferella.
These compounds share similar structures but differ in the positions and configurations of their double bonds, leading to different biological activities.
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(4E,10Z)-tetradeca-4,10-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6,11-12H,3-4,7-10,13-15H2,1-2H3/b6-5-,12-11+ |
InChI Key |
YZOOWCSDLNGLOI-OXHHXQHLSA-N |
Isomeric SMILES |
CCC/C=C\CCCC/C=C/CCCOC(=O)C |
Canonical SMILES |
CCCC=CCCCCC=CCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


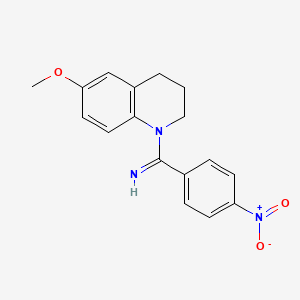

![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
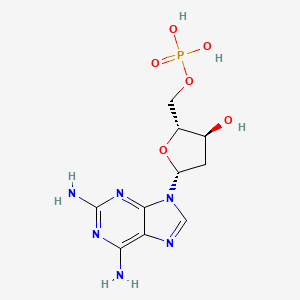
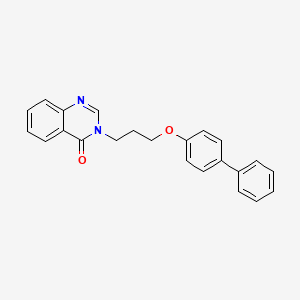
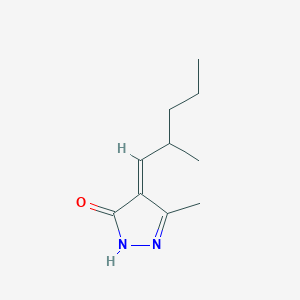
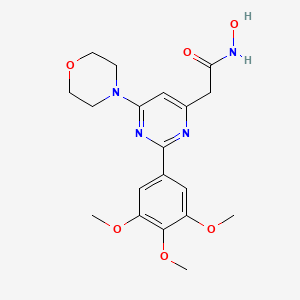

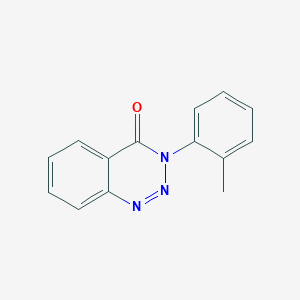
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)


![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)
